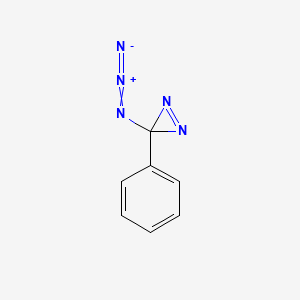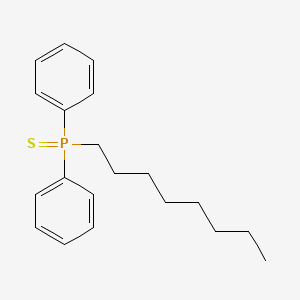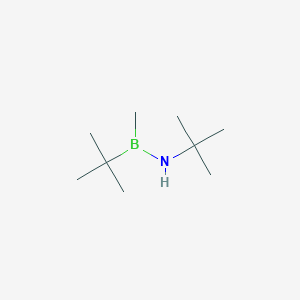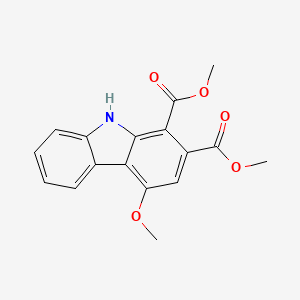
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide is a compound that features a furan ring, a nitrophenyl group, and an enamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide typically involves the reaction of furan derivatives with nitrophenyl compounds under specific conditions. One common method involves the condensation of furan-2-carboxaldehyde with 4-nitroaniline in the presence of a base, followed by the addition of hydroxylamine to form the N-hydroxy derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(Furan-2-YL)-N-hydroxy-N-(4-aminophenyl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and nitrophenyl group play crucial roles in the binding affinity and specificity of the compound. Additionally, the N-hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target enzyme.
類似化合物との比較
Similar Compounds
- 3-(Furan-2-YL)-N-hydroxy-N-(4-chlorophenyl)prop-2-enamide
- 3-(Furan-2-YL)-N-hydroxy-N-(4-methylphenyl)prop-2-enamide
- 3-(Furan-2-YL)-N-hydroxy-N-(4-fluorophenyl)prop-2-enamide
Uniqueness
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron-withdrawing groups are advantageous, such as in the development of enzyme inhibitors or in materials science.
特性
CAS番号 |
110606-24-1 |
|---|---|
分子式 |
C13H10N2O5 |
分子量 |
274.23 g/mol |
IUPAC名 |
3-(furan-2-yl)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C13H10N2O5/c16-13(8-7-12-2-1-9-20-12)14(17)10-3-5-11(6-4-10)15(18)19/h1-9,17H |
InChIキー |
WGVWCCFVCOTJDB-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C=CC(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)


![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)





![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
